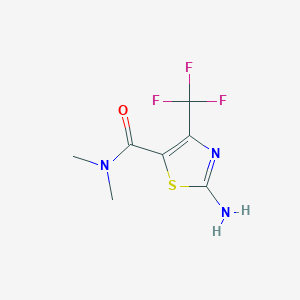
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide is a heterocyclic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various bioactive molecules
Métodos De Preparación
One common synthetic route involves the reaction of a suitable thioamide with a halogenated ketone under basic conditions to form the thiazole ring . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as controlling temperature, pH, and reaction time.
Análisis De Reacciones Químicas
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dimethyl sulfoxide. Reaction conditions such as temperature and pressure are adjusted based on the desired reaction.
Aplicaciones Científicas De Investigación
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
2-Amino-N,N-dimethyl-4-(trifluoromethyl)thiazole-5-carboxamide can be compared with other thiazole derivatives:
2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide: Contains an additional amino group on the phenyl ring, leading to different biological activities.
Thiazole derivatives: Various thiazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity.
Propiedades
Fórmula molecular |
C7H8F3N3OS |
|---|---|
Peso molecular |
239.22 g/mol |
Nombre IUPAC |
2-amino-N,N-dimethyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C7H8F3N3OS/c1-13(2)5(14)3-4(7(8,9)10)12-6(11)15-3/h1-2H3,(H2,11,12) |
Clave InChI |
NNJQWJUPTSTTRS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=C(N=C(S1)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


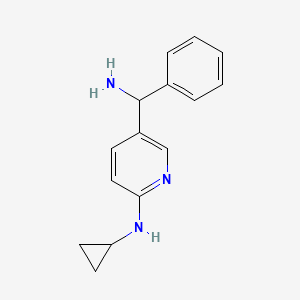
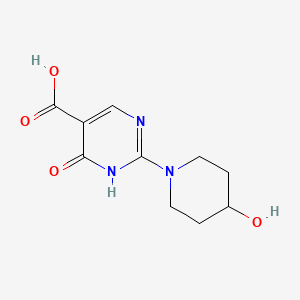
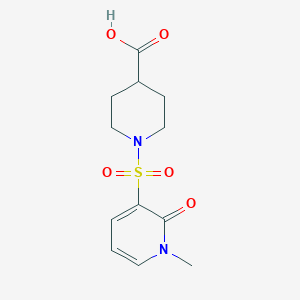
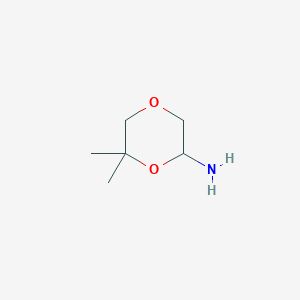
![2-amino-N-[[(2S)-1-benzylpiperidin-2-yl]methyl]-N-methylpropanamide](/img/structure/B11793908.png)


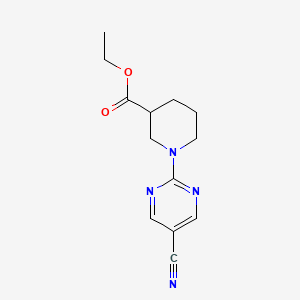
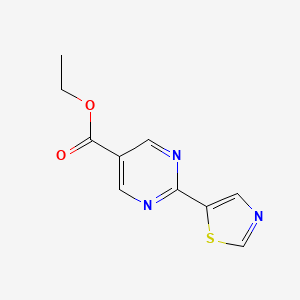
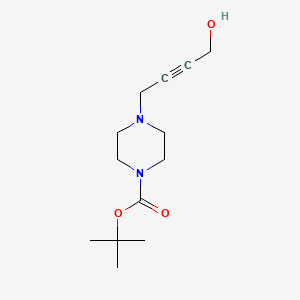
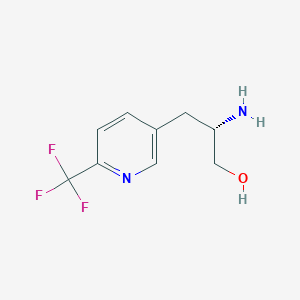
![6-(Trifluoromethyl)benzo[b]thiophen-3-amine](/img/structure/B11793950.png)
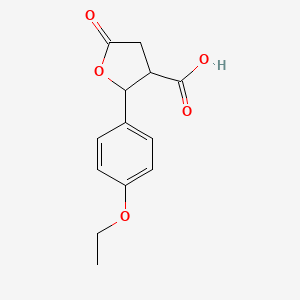
![2-amino-1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11793962.png)
